SANTALOL

Overview

Description

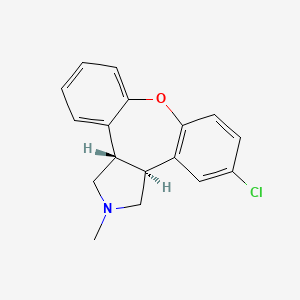

Santalol is a sesquiterpene alcohol found predominantly in the essential oil of sandalwood, particularly from the heartwood of the tropical tree Santalum album. The compound exists in two primary isomeric forms: alpha-santalol and beta-santalol. These isomers are responsible for the characteristic fragrance of sandalwood oil, which is highly valued in perfumery and traditional medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Early attempts at synthesizing santalol were met with low yields and imprecise stereochemistry. significant advancements were made in the 1970s. For instance, Elias J. Corey and his team at Harvard University developed two synthetic routes for alpha-santalol. One method involved a modified Wittig reaction to form the double bond in the side chain, starting from an aldehyde derivative of the tricyclic structure. Another method started with a tricyclic bromide, which was attached to a lithiated propyne. After reducing the triple bond to an olefin and subsequent functional group modifications, alpha-santalol was obtained in good yield .

Industrial Production Methods: The industrial production of this compound has evolved to include biochemical processes. For example, Isobionics, a subsidiary of BASF, developed a method using the bacterium Rhodobacter sphaeroides to ferment cornstarch-derived sugars. This process produces alpha- and beta-santalol in ratios similar to their natural occurrence, making it a cost-effective and sustainable alternative to traditional extraction methods .

Chemical Reactions Analysis

Types of Reactions: Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of santalone.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, converting it to santalane.

Substitution: this compound can undergo substitution reactions with halogens in the presence of light or a catalyst, forming halogenated derivatives.

Major Products:

Oxidation: Santalone

Reduction: Santalane

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Santalol has a wide range of applications in scientific research:

Chemistry: this compound is used as a reference compound in the study of sesquiterpenes and their derivatives.

Biology: It has been studied for its antibacterial, anti-inflammatory, and antitumor properties.

Medicine: this compound is being researched for its potential in treating skin disorders, such as psoriasis and skin cancer.

Mechanism of Action

Santalol exerts its effects through various molecular targets and pathways:

Anticancer: Alpha-santalol induces apoptosis (programmed cell death) in cancer cells by activating proapoptotic proteins such as caspase-3 and caspase-8.

Anti-inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antibacterial: this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Properties

IUPAC Name |

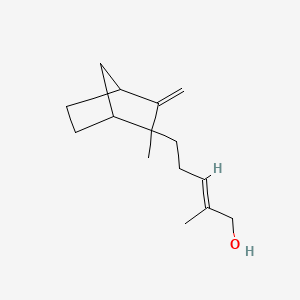

(E)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYKYCDSGQGTRJ-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC1(C2CCC(C2)C1=C)C)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.975 | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

11031-45-1 | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)